molecular formula C14H12N2O4 B2710476 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one CAS No. 1022731-57-2

3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one

Cat. No.: B2710476
CAS No.: 1022731-57-2
M. Wt: 272.26
InChI Key: YURRUQFOBZNSKR-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes a tert-butyl group and a nitro group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of oxime derivatives with tert-butyl alcohol in the presence of a catalyst such as TsN(Cl)Na·3H₂O . The reaction is carried out at room temperature, yielding the nitrile oxide intermediate, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) are often employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction of the nitro group: Produces the corresponding amino derivative.

    Substitution of the tert-butyl group: Yields various substituted isoxazole derivatives depending on the reagent used.

Scientific Research Applications

3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butyl)isoxazole: Lacks the nitro group, making it less reactive in redox reactions.

    6-nitroindeno[3,2-C]isoxazol-4-one: Lacks the tert-butyl group, affecting its steric properties and reactivity.

Uniqueness

3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-tert-butyl-6-nitroindeno[1,2-c][1,2]oxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-14(2,3)13-10-11(15-20-13)8-5-4-7(16(18)19)6-9(8)12(10)17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURRUQFOBZNSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NO1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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